molecular formula C10H11ClFN B3040109 3-(3-Chlorophenyl)-3-fluoropyrrolidine CAS No. 1565489-33-9

3-(3-Chlorophenyl)-3-fluoropyrrolidine

Cat. No. B3040109
CAS RN: 1565489-33-9
M. Wt: 199.65
InChI Key: JBLMHBJCVNOONF-UHFFFAOYSA-N
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Description

This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a chlorophenyl group and a fluorine atom attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as piperazines, can be synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronegativity of the chlorine and fluorine atoms, which could cause polarity in the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrrolidine ring, the chlorine atom, and the fluorine atom. These functional groups could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyrrolidine ring, the chlorine atom, and the fluorine atom. For example, the compound might exhibit significant solubility in polar solvents due to the presence of these polar groups .

properties

IUPAC Name

3-(3-chlorophenyl)-3-fluoropyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,13H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLMHBJCVNOONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3-fluoropyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)-3-fluoropyrrolidine
Reactant of Route 2
3-(3-Chlorophenyl)-3-fluoropyrrolidine
Reactant of Route 3
3-(3-Chlorophenyl)-3-fluoropyrrolidine
Reactant of Route 4
3-(3-Chlorophenyl)-3-fluoropyrrolidine
Reactant of Route 5
3-(3-Chlorophenyl)-3-fluoropyrrolidine
Reactant of Route 6
3-(3-Chlorophenyl)-3-fluoropyrrolidine

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